molecular formula C14H20N2O2 B8139109 (4aS,7R,7aR)-7-((6-methylpyridin-2-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine

(4aS,7R,7aR)-7-((6-methylpyridin-2-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine

Cat. No.: B8139109
M. Wt: 248.32 g/mol
InChI Key: ABWRIRXKQXZJLW-BFHYXJOUSA-N
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Description

The compound (4aS,7R,7aR)-7-((6-methylpyridin-2-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine is a complex organic molecule featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7R,7aR)-7-((6-methylpyridin-2-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 6-methylpyridin-2-ylmethanol and a suitable cyclopentane derivative.

    Formation of the Oxazine Ring: The cyclopentane derivative undergoes a cyclization reaction with an appropriate amine to form the oxazine ring. This step often requires the use of catalysts such as Lewis acids and specific reaction conditions like controlled temperature and pH.

    Methoxylation: The final step involves the methoxylation of the intermediate product using methanol in the presence of a base to yield the desired compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and increase selectivity.

    Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4aS,7R,7aR)-7-((6-methylpyridin-2-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazine ring to a more reduced form, potentially opening the ring structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or Grignard reagents under anhydrous conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced oxazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (4aS,7R,7aR)-7-((6-methylpyridin-2-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the discovery of new drugs or therapeutic agents.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (4aS,7R,7aR)-7-((6-methylpyridin-2-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4aS,7R,7aR)-7-((6-methylpyridin-2-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine: shares structural similarities with other oxazine derivatives and pyridine-containing compounds.

    Oxazine Derivatives: Compounds like 1,3-oxazines and 1,4-oxazines, which also contain the oxazine ring but differ in their substituents and ring fusion.

    Pyridine Derivatives: Compounds such as 2-methylpyridine and 2,6-dimethylpyridine, which feature the pyridine ring with different substitution patterns.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of the oxazine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4aS,7R,7aR)-7-[(6-methylpyridin-2-yl)methoxy]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-3-2-4-11(16-10)9-18-13-6-5-12-14(13)17-8-7-15-12/h2-4,12-15H,5-9H2,1H3/t12-,13+,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWRIRXKQXZJLW-BFHYXJOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)COC2CCC3C2OCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)CO[C@@H]2CC[C@H]3[C@H]2OCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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